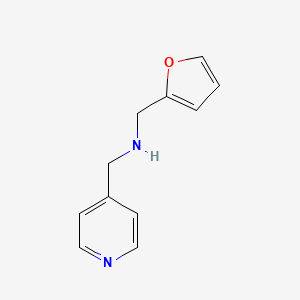

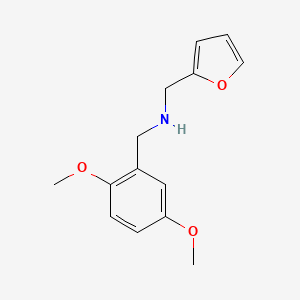

呋喃-2-甲基-吡啶-4-甲基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is a compound that has been the subject of various studies due to its potential applications in different fields such as food chemistry, organic synthesis, and pharmaceuticals. The compound and its derivatives exhibit a range of organoleptic properties and have been detected in various foods, indicating their relevance in flavor chemistry . Additionally, the compound's structure allows for diverse chemical reactions, making it a valuable target for synthetic organic chemistry .

Synthesis Analysis

The synthesis of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives has been approached through different methods. One study demonstrated the formation of furfuryl-amine from ribose and its subsequent reaction to form furfuryl-pyrrole derivatives . Another study presented a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes to produce fully substituted furans . A palladium-catalyzed aerobic oxidative dicarbonation reaction has been used to synthesize highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides . Additionally, oxidative cyclization of N-furan-2-ylmethyl-β-enaminones has been employed to create spiro-lactams and polysubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-pyridin-4-ylmethyl-amine and its derivatives has been characterized using various techniques. NMR spectroscopy confirmed the successful synthesis of dicarboxamide derivatives based on furan scaffolds . Crystallographic studies have provided insights into the supramolecular features of these compounds . The UV-vis absorption spectra of some 2-pyridones indicated their potential utility for shortwave radiation filtration .

Chemical Reactions Analysis

The chemical reactivity of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives has been explored in several studies. For instance, the heterocyclization of pyridine-N-oxide derivatives has been used to synthesize 2,3-substituted furo[2,3-b]pyridines . Electrophilic substitution reactions have been performed on imidazo[4,5-b]pyridine derivatives, showing different reactivity patterns for the furan and pyridine rings . Catalytic transformations of furan amines into pyrrole and pyrrolidine homologs have also been reported . A metal-free three-component domino reaction has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity and reactivity. The derivatives exhibit a range of organoleptic properties, which are significant in the context of food chemistry . The electronic properties of these compounds, as indicated by their UV-vis absorption spectra, suggest applications in materials science, such as radiation filtration . The stability of the furan moiety under basic conditions and its reactivity with hydrazine to form new scaffolds have been documented .

科学研究应用

化学性质

“呋喃-2-甲基-吡啶-4-甲基胺” 的CAS号为:436086-98-5,分子量为188.23 . 其线性式为C11H12N2O .

环氧树脂的合成

呋喃衍生物,包括“呋喃-2-甲基-吡啶-4-甲基胺”,在环氧树脂合成中的应用至关重要 . 这些树脂广泛应用于工业领域,用于各种应用。 呋喃衍生物是从天然纤维素和半纤维素原料中获得的 .

抗菌活性

呋喃衍生物因其在创建高效且危害较小的下一代抗菌药物体系中的潜力而受到研究 . 呋喃部分作为一种有用的框架,用于设计和合成新型化合物 .

能源和溶剂应用

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSIAFIXOKLHFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-98-5 |

Source

|

| Record name | N-(2-Furanylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)